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Introduction

Enteropeptidase, also known as enterokinase, is a highly specific serine protease that plays a
crucial role in digestion by activating trypsinogen.[1] In the realm of proteomics, this specificity
is harnessed for various applications, most notably for the precise cleavage of fusion tags from
recombinant proteins.[1] This document provides detailed application notes and protocols for
the use of enteropeptidase in proteomic sample preparation, offering insights into its
advantages, limitations, and practical implementation.

Enteropeptidase recognizes the highly specific amino acid sequence Asp-Asp-Asp-Asp-Lys
(DDDDK) and cleaves the peptide bond C-terminal to the lysine residue. This remarkable
specificity allows for the removal of affinity tags (e.g., His-tags, GST-tags) from purified fusion
proteins, yielding the target protein with its native N-terminus.[1] The efficiency of this cleavage
is dependent on the accessibility of the recognition site, which can be influenced by the
protein's tertiary structure.

Key Applications in Proteomics

o Fusion Tag Removal: The primary application of enteropeptidase is the removal of affinity
tags from recombinant proteins. This is critical when the tag interferes with downstream
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applications such as structural studies, functional assays, or in vivo administration.

o Protein Characterization: By selectively cleaving at an engineered site, enteropeptidase can

be used to generate specific protein fragments for further analysis, aiding in domain mapping

and structural studies.

e "Middle-Down" Proteomics: While less common than for enzymes like OmpT,

enteropeptidase can theoretically be used in middle-down proteomics.[2][3] By engineering

the DDDDK cleavage site into a protein of interest, researchers can generate large, specific

peptides for mass spectrometry analysis, which can be advantageous for characterizing

post-translational modifications.[2][3]

Comparison with Trypsin

While both enteropeptidase and trypsin are serine proteases, they have distinct specificities

and are typically employed for different purposes in proteomics.

Feature

Enteropeptidase

Trypsin

Cleavage Site

C-terminal to Lys in the
sequence DDDDK

C-terminal to Lysine (K) and
Arginine (R)

Specificity

Highly specific

Broadly specific

Primary Application

Fusion tag removal, specific

protein fragmentation

"Shotgun" proteomics (protein
identification and

quantification)

Peptide Generation

Generates a few large, specific

fragments

Generates many smaller
peptides from a whole

proteome

Non-specific Cleavage

Can occur, especially at high
enzyme concentrations or with

prolonged incubation.

Can occur, influenced by
reconstitution and storage

conditions.[4]

Experimental Protocols
In-Solution Digestion for Fusion Tag Removal
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This protocol is designed for the removal of an N-terminal fusion tag from a purified

recombinant protein in solution.

Materials:

Purified fusion protein containing an enteropeptidase recognition site
Recombinant light chain enteropeptidase

Digestion Buffer: 50 mM Tris-HCI, pH 8.0

Quenching Solution: 1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

(Optional) Denaturant: Urea (up to 4 M)[5]

Procedure:

Protein Preparation: Dilute the fusion protein to a concentration of 1 mg/mL in Digestion
Buffer. If the protein is prone to aggregation or the cleavage site is suspected to be
inaccessible, include up to 4 M urea in the buffer.[5]

Enzyme Addition: Add enteropeptidase to the protein solution. A starting point for
optimization is an enzyme-to-substrate ratio of 1:100 (w/w). Optimal ratios can range from
1:50 to 1:1000 and should be determined empirically for each fusion protein.

Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 4-16
hours. The optimal time and temperature should be determined through a time-course
experiment (e.g., taking aliquots at 2, 4, 8, and 16 hours).

Monitoring Cleavage: Analyze the reaction aliquots by SDS-PAGE to monitor the extent of
cleavage. The appearance of a band corresponding to the size of the cleaved target protein
and the fusion tag will indicate a successful reaction.

Reaction Termination: Once sufficient cleavage is achieved, stop the reaction by adding an
acidifier like TFA or formic acid to a final concentration of 1% to lower the pH.[6]

Downstream Processing: The cleaved protein can now be further purified from the fusion tag
and enteropeptidase using chromatography techniques (e.g., affinity chromatography to
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remove the tagged fragment and any uncleaved protein, followed by size-exclusion
chromatography).

On-Bead Digestion for Interactome Analysis

This protocol is adapted for the digestion of a bait protein and its interacting partners directly on
affinity beads after immunoprecipitation (IP), for subsequent analysis by mass spectrometry.
While typically performed with trypsin, enteropeptidase can be used if the bait protein has an
engineered cleavage site to release the complex.

Materials:

e Immunoprecipitated protein complex bound to affinity beads (e.g., anti-FLAG M2 affinity gel)
e Wash Buffer: 50 mM Tris-HCI, pH 7.5, 150 mM NaCl

» Digestion Buffer: 2 M Urea, 50 mM Tris-HCI, pH 7.5

e Recombinant light chain enteropeptidase

e Reducing Agent: 1 mM Dithiothreitol (DTT)

o Alkylation Agent: 5.5 mM lodoacetamide (IAA)

e Quenching Solution: 1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

Procedure:

o Bead Washing: After immunoprecipitation, wash the beads three times with 500 pL of Wash
Buffer to remove detergents and non-specific binders.[7]

« Initial Digestion and Elution: Resuspend the beads in 60 pL of Digestion Buffer containing
enteropeptidase (e.g., 1 pug). Incubate for 30 minutes at 27°C with shaking (800 rpm).[7]

o Peptide Collection: Centrifuge the beads and carefully transfer the supernatant containing
the cleaved peptides to a new tube.
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e Bead Wash and Pooling: Wash the beads twice with 25 pL of Digestion Buffer containing 1
mM DTT. Pool these washes with the supernatant from the previous step.[7]

e Reduction: Incubate the pooled supernatant for 1 hour at room temperature.

o Alkylation: Add iodoacetamide to a final concentration of 5.5 mM and incubate for 30 minutes
in the dark at room temperature.

» Overnight Digestion (Optional with Trypsin): For a more complete digestion of the entire
complex for shotgun proteomics, add trypsin (1:50 enzyme:protein ratio) and incubate
overnight at 37°C. This step is often performed after the initial release with enteropeptidase.

e Quenching: Stop the digestion by adding TFA or formic acid to a final concentration of 1%.

o Desalting: Desalt the peptide mixture using C18 StageTips or equivalent before LC-MS/MS
analysis.

Visualizations
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Enteropeptidase Cleavage Mechanism

Fusion Protein Substrate

Fusion Tag (e.g., His-tag) Enteropeptidase (Light Chain)

Recognizes & Cleaves

Target Protein Cleaved Fusion Tag Native Target Protein
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In-Solution Digestion Workflow

Start: Purified Fusion Protein

Buffer Exchange into Digestion Buffer
(e.g., 50 mM Tris-HCI, pH 8.0)

i

Add Enteropeptidase
(e.g., 1:100 w/w)

i

Incubate
(e.g., 4-16h at 25-37°C)

ncomplete

Monitor by SDS-PAGE

leavage Complete

Stop Reaction
(e.g., add 1% TFA)

i

Purify Target Protein
(e.g., Chromatography)

End: Purified Native Protein

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b13386362?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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